![molecular formula C12H11NO B2368568 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone CAS No. 154559-69-0](/img/structure/B2368568.png)
1-[3-(1H-pyrrol-1-yl)phenyl]ethanone
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Overview
Description
“1-[3-(1H-pyrrol-1-yl)phenyl]ethanone” is a chemical compound with the molecular formula C12H11NO . It is also known as "Ethanone, 1-(1H-pyrrol-2-yl)-" .
Molecular Structure Analysis
The molecular structure of “1-[3-(1H-pyrrol-1-yl)phenyl]ethanone” consists of a pyrrole ring attached to a phenyl group through an ethanone linker . The exact mass of the molecule is 185.084063974 g/mol .Physical And Chemical Properties Analysis
“1-[3-(1H-pyrrol-1-yl)phenyl]ethanone” has a molecular weight of 185.22 g/mol . It has a topological polar surface area of 22 Ų and a complexity of 200 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .Scientific Research Applications
Antitubercular Activity
The compound has been used in the synthesis of Pyrrolyl Pyrazoline Carbaldehydes , which are known to be potent inhibitors of Enoyl-ACP Reductase . This enzyme plays a crucial role in the FAS-II biosynthetic pathway of Mycobacterium tuberculosis, making it an important target for designing novel antitubercular agents .
Anticancer Properties
Pyrrole and its fused derivatives, including “1-[3-(1H-pyrrol-1-yl)phenyl]ethanone”, have shown potential as anticancer agents . They exhibit cytotoxic activities through various mechanisms, such as being dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .
Antimicrobial Activity
Compounds with the pyrrolopyrazine scaffold, which includes “1-[3-(1H-pyrrol-1-yl)phenyl]ethanone”, have demonstrated various biological activities, including antimicrobial properties .
Anti-inflammatory Properties
Pyrrole derivatives have been reported to exhibit anti-inflammatory properties . This makes “1-[3-(1H-pyrrol-1-yl)phenyl]ethanone” a potential candidate for the development of new anti-inflammatory drugs.
Antiviral Properties
Pyrrole derivatives, including “1-[3-(1H-pyrrol-1-yl)phenyl]ethanone”, have shown antiviral properties . This suggests potential applications in the development of new antiviral therapies.
Industrial Applications
Pyrroles are utilized as a catalyst for polymerization processes, corrosion inhibitors, preservatives, and solvents for resins and terpenes . They also play a role in various metallurgical processes, luminescence chemistry, spectrochemical analysis, and as transition metal complex catalysts for uniform polymerization .
Future Directions
The future directions for “1-[3-(1H-pyrrol-1-yl)phenyl]ethanone” and similar compounds could involve further exploration of their synthesis methods and biological activities. Given the diverse biological activities of pyrazole derivatives, there is potential for these compounds to be developed into novel drugs .
properties
IUPAC Name |
1-(3-pyrrol-1-ylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10(14)11-5-4-6-12(9-11)13-7-2-3-8-13/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPWTIWLOFQEJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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